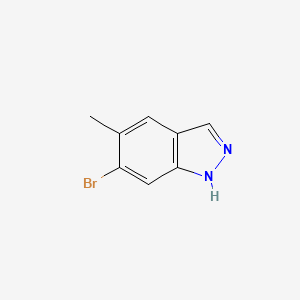
6-Bromo-5-methyl-1H-indazole
Cat. No. B1292587
Key on ui cas rn:
1000343-69-0
M. Wt: 211.06 g/mol
InChI Key: YLLZDOJZLKUKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09079891B2
Procedure details


To a solution of 6-bromo-5-methyl-1H-indazole (31, 211 mg, 1 mmol) in 5 ml dry THF was carefully added sodium hydride (200 mg, 60%). The suspension was stirred at r.t for 2 h before addition of methyl iodide (93 μl, 1.5 eq). After stirring at r.t. for 3 h, the reaction mixture was worked up with EA/brine. Org. phase was dried over sodium sulfate, concentrated and then subjected to silica gel column chromatography (0-50%-100% B; A: hexane; B: 50% EA in hexane) to give 101.4 mg of 6-bromo-1,5-dimethyl-1H-indazole (32) as white solid (yield: 45.0%; purity>95%) and 99.9 mg of 6-bromo-2,5-dimethyl-2H-indazole (33) as white solid (yield: 44.4%; purity>95%).



Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[CH3:11].[H-].[Na+].CI.[CH3:16]C(=O)OCC.[Cl-].[Na+].O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH3:16])=[CH:4][C:3]=1[CH3:11].[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([CH3:16])[CH:6]=2 |f:1.2,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
211 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C2C=NNC2=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
93 μL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
EA brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC)=O.[Cl-].[Na+].O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at r.t. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
phase was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C2C=NN(C2=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 101.4 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC2=CN(N=C2C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 99.9 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09079891B2
Procedure details


To a solution of 6-bromo-5-methyl-1H-indazole (31, 211 mg, 1 mmol) in 5 ml dry THF was carefully added sodium hydride (200 mg, 60%). The suspension was stirred at r.t for 2 h before addition of methyl iodide (93 μl, 1.5 eq). After stirring at r.t. for 3 h, the reaction mixture was worked up with EA/brine. Org. phase was dried over sodium sulfate, concentrated and then subjected to silica gel column chromatography (0-50%-100% B; A: hexane; B: 50% EA in hexane) to give 101.4 mg of 6-bromo-1,5-dimethyl-1H-indazole (32) as white solid (yield: 45.0%; purity>95%) and 99.9 mg of 6-bromo-2,5-dimethyl-2H-indazole (33) as white solid (yield: 44.4%; purity>95%).



Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[CH3:11].[H-].[Na+].CI.[CH3:16]C(=O)OCC.[Cl-].[Na+].O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH3:16])=[CH:4][C:3]=1[CH3:11].[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([CH3:16])[CH:6]=2 |f:1.2,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
211 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C2C=NNC2=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
93 μL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
EA brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC)=O.[Cl-].[Na+].O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at r.t. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
phase was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C2C=NN(C2=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 101.4 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC2=CN(N=C2C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 99.9 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
